
A Comparative Guide to the Cellular Activity of
N-Acetyl Fluvoxamine Acid

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: N-Acetyl Fluvoxamine Acid

CAS No.: 88699-87-0

Cat. No.: B565630

Get Quote

Introduction: Uncovering the Activity of a
Fluvoxamine Metabolite
Fluvoxamine is a well-established selective serotonin reuptake inhibitor (SSRI) with a

distinctive pharmacological footprint. Beyond its primary action on the serotonin transporter

(SERT), fluvoxamine is a potent agonist for the Sigma-1 receptor (S1R).[1][2] This intracellular

chaperone protein, located at the critical interface between the endoplasmic reticulum (ER) and

mitochondria, is a key regulator of cellular stress and survival signaling.[3][4][5] Fluvoxamine's

engagement with S1R is thought to underpin many of its unique therapeutic effects, including

its anti-inflammatory properties and its potential role in mitigating psychotic depression.[2][6]

Like most pharmaceuticals, fluvoxamine undergoes extensive hepatic metabolism, resulting in

numerous byproducts.[7][8] One such molecule is N-Acetyl Fluvoxamine Acid, identified as

the "m4" metabolite.[7] While literature has historically suggested that the primary metabolites

of fluvoxamine are pharmacologically inactive,[8][9] a comprehensive evaluation of each

specific metabolite is often lacking.
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This guide provides a comparative framework for researchers to investigate the cellular activity

of N-Acetyl Fluvoxamine Acid. Given the pronounced S1R-mediated activity of the parent

compound, the central scientific question is: Does N-Acetyl Fluvoxamine Acid retain affinity

for and functional activity at the Sigma-1 receptor?

To address this, we will compare it directly against its parent compound, Fluvoxamine, and a

well-characterized selective S1R antagonist, NE-100, which will serve as a negative control for

receptor-specific effects. We will propose a series of robust, self-validating experiments across

three distinct and relevant human cell lines:

Neuro2a (Mouse Neuroblastoma): A neuronal cell model to investigate potential

neuroprotective effects against ER stress, a key function of S1R.[10]

U87-MG (Human Glioblastoma): Chosen based on existing data showing fluvoxamine

inhibits glioblastoma invasion, allowing for a functional comparison of anti-migratory effects.

[11][12]

MDA-MB-231 (Human Breast Adenocarcinoma): A cancer cell line known to express high

levels of S1R, serving as a model to assess effects on cell viability and proliferation.[13]

This guide is designed to provide the causal logic behind experimental choices, detailed

protocols, and a clear structure for data interpretation, enabling a thorough characterization of

this understudied metabolite.

Comparative Analysis of Receptor Binding Affinity
The foundational experiment is to determine if N-Acetyl Fluvoxamine Acid physically interacts

with the Sigma-1 receptor. A competitive radioligand binding assay is the gold standard for

quantifying the binding affinity (Ki) of an unlabeled compound.

Experimental Rationale
This assay measures the ability of our test compounds (N-Acetyl Fluvoxamine Acid,

Fluvoxamine) to displace a radioactive ligand that is known to bind to S1R with high affinity,

such as -pentazocine.[14] By comparing the displacement curves, we can calculate the

inhibitory constant (Ki) for each compound, which is an inverse measure of its binding affinity.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 15 Tech Support

https://www.benchchem.com/product/b565630/docs?utm_src=pdf-body#a-comparative-guide-to-the-cellular-activity-of-n-acetyl-fluvoxamine-acid
https://www.benchchem.com/product/b565630/docs?utm_src=pdf-body#a-comparative-guide-to-the-cellular-activity-of-n-acetyl-fluvoxamine-acid
https://pmc.ncbi.nlm.nih.gov/articles/PMC4123092/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4796892/
https://www.researchgate.net/publication/298914365_Fluvoxamine_an_anti-depressant_inhibits_human_glioblastoma_invasion_by_disrupting_actin_polymerization
https://pubmed.ncbi.nlm.nih.gov/16388898/
https://www.benchchem.com/product/b565630/docs?utm_src=pdf-body#a-comparative-guide-to-the-cellular-activity-of-n-acetyl-fluvoxamine-acid
https://www.benchchem.com/product/b565630/docs?utm_src=pdf-body#a-comparative-guide-to-the-cellular-activity-of-n-acetyl-fluvoxamine-acid
https://pubmed.ncbi.nlm.nih.gov/26646191/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b565630?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The inclusion of Fluvoxamine provides a positive control with known high affinity, while NE-100

serves as another S1R-binding reference compound.

Protocol: Sigma-1 Receptor Competitive Binding Assay
A detailed protocol for such an assay can be adapted from established methodologies.[14]

Membrane Preparation: Utilize membrane homogenates from guinea pig liver, which are a

rich source of S1R, or from the selected cell lines (e.g., MDA-MB-231) that endogenously

express the receptor.[15]

Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, pH 7.4.

Reaction Mixture: In a 96-well plate, combine:

Membrane preparation (50-100 µg protein).

Radioligand: -pentazocine at a final concentration near its Kd (e.g., 15 nM).[16]

A range of concentrations of the competitor compound (N-Acetyl Fluvoxamine Acid,

Fluvoxamine, or NE-100) spanning from 10⁻¹² M to 10⁻⁵ M.

For determining non-specific binding, a high concentration (e.g., 10 µM) of a non-

radioactive S1R ligand like Haloperidol is used in separate wells.[16]

Incubation: Incubate the plate for 120 minutes at 37°C to allow the binding to reach

equilibrium.[16]

Termination & Filtration: Rapidly filter the reaction mixture through glass fiber filters to

separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove

any non-specifically bound radioactivity.

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the log concentration of the

competitor compound. Use non-linear regression (sigmoidal dose-response) to calculate the

IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Anticipated Data Summary
The results can be summarized to directly compare binding affinities.

Compound Target Receptor Predicted Ki (nM)
Rationale /
Interpretation

Fluvoxamine Sigma-1 36 - 50

High affinity, potent

S1R agonist. Serves

as the benchmark.[1]

NE-100 Sigma-1 1 - 5

Very high affinity

antagonist. Serves as

a reference control.

[17]

N-Acetyl Fluvoxamine

Acid
Sigma-1

>10,000

(Hypothesized)

Expected to have

negligible affinity,

consistent with reports

of inactive

metabolites.[8] A low

Ki value would be a

significant finding.

Functional Activity in Neuronal Cells: ER Stress
Protection
Fluvoxamine has been shown to induce S1R expression and protect neuronal cells from ER

stress-induced death.[10] This provides a powerful functional assay to test if N-Acetyl
Fluvoxamine Acid shares this neuroprotective capability.

Experimental Rationale
We will artificially induce ER stress in Neuro2a cells using Tunicamycin, a well-known ER

stressor. We will then treat the cells with our panel of compounds and measure cell viability. If a

compound activates the protective S1R pathway, it should increase cell survival compared to

the vehicle-treated control. The S1R antagonist NE-100 is used to validate that any observed
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protection is indeed mediated by S1R; co-treatment with NE-100 should abolish the protective

effects of an S1R agonist.

Cell Preparation Treatment Assay & Readout

Seed Neuro2a cells
in 96-well plate Incubate 24h Pre-treat with Test Compounds

(Fluvoxamine, N-Acetyl Fluvoxamine Acid, etc.)
Cells Adhere Induce ER Stress

(Tunicamycin) Incubate 24h Add WST-1 ReagentAssess Viability Incubate 1-4h Measure Absorbance
(450 nm)

Click to download full resolution via product page

Caption: Workflow for the ER Stress Protection Assay.

Protocol: ER Stress Protection & Cell Viability (WST-1
Assay)
This protocol is adapted from standard cell viability assay procedures.

Cell Seeding: Seed Neuro2a cells in a 96-well plate at a density of 10,000 cells/well in 100

µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

Compound Treatment:

Prepare serial dilutions of N-Acetyl Fluvoxamine Acid, Fluvoxamine, and NE-100.

For the primary screen, pre-treat cells with the compounds at a final concentration of 10

µM for 1 hour.

For validation, include a co-treatment group (e.g., 10 µM Fluvoxamine + 10 µM NE-100).

ER Stress Induction: Add Tunicamycin to the wells at a final concentration of 1 µg/mL (or a

pre-determined optimal concentration). Include control wells with no Tunicamycin.

Incubation: Incubate the plate for an additional 24 hours.

Viability Measurement (WST-1):
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Add 10 µL of WST-1 reagent to each well.

Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed in the healthy

control wells.

Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Normalize the absorbance readings to the untreated, unstressed control wells

(representing 100% viability). Calculate the percentage of cell viability for each treatment

condition.

Anticipated Data Summary
Treatment Group (in
Tunicamycin)

Predicted Cell Viability (%) Rationale / Interpretation

Vehicle Control 30%
Establishes the baseline cell

death from ER stress.

Fluvoxamine (10 µM) 75%

Expected to show significant

protection via S1R agonism.

[10]

NE-100 (10 µM) 30%
As an antagonist, it should not

offer protection on its own.

Fluvoxamine + NE-100 35%

The protective effect of

fluvoxamine should be

blocked, confirming S1R

mediation.

N-Acetyl Fluvoxamine Acid (10

µM)
30% (Hypothesized)

If inactive at S1R, no

protection is expected. A

significant increase in viability

would suggest it retains

agonist activity.

Functional Activity in Cancer Cells: Invasion and
Viability
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Fluvoxamine has been shown to inhibit the migration and invasion of glioblastoma cells, a

function potentially linked to its modulation of actin dynamics.[11][12] This provides a clear

phenotypic endpoint to compare the activity of its metabolite.

Experimental Rationale
We will use two assays. First, a Transwell (Matrigel) invasion assay with U87-MG cells will

directly measure the ability of the compounds to inhibit cell invasion through an extracellular

matrix. Second, a standard cell proliferation/viability assay with MDA-MB-231 cells will

determine if the compounds have a general cytotoxic effect, which is crucial for interpreting the

invasion assay results. An anti-invasive effect is only meaningful if it does not stem from simple

cell death.

Sigma-1 Receptor (S1R) at ER-MAM

Cellular Stress

Downstream Effects

S1R

BiP

Bound (Inactive State)

Modulate Ca2+ Signaling
(via IP3R)

Chaperone Activity
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Caption: Hypothesized Sigma-1 Receptor Signaling Pathway.

Protocol 1: Matrigel Invasion Assay
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) for 24-well plates

with serum-free medium.

Cell Seeding: Suspend 50,000 U87-MG cells in serum-free medium containing the test

compounds (e.g., 25 µM Fluvoxamine or N-Acetyl Fluvoxamine Acid) and add them to the

upper chamber.

Chemoattractant: Add complete medium (containing 10% FBS) to the lower chamber to act

as a chemoattractant.

Incubation: Incubate for 24-48 hours at 37°C.

Cell Removal & Staining: Remove non-invading cells from the top of the insert with a cotton

swab. Fix and stain the invading cells on the bottom of the membrane with crystal violet.

Quantification: Elute the stain and measure absorbance, or count the number of stained cells

in several microscopic fields.

Data Analysis: Express the results as a percentage of invasion relative to the vehicle-treated

control.

Protocol 2: Cell Viability Assay (MTT)
This protocol is a widely used method for assessing metabolic activity as a proxy for cell

viability.[18][19]

Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at 5,000-10,000 cells/well. Incubate

for 24 hours.

Compound Treatment: Add serial dilutions of the test compounds to the wells. Incubate for

48-72 hours.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at

37°C. Living cells will convert the yellow MTT to purple formazan crystals.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 15 Tech Support

https://www.benchchem.com/product/b565630/docs?utm_src=pdf-body#a-comparative-guide-to-the-cellular-activity-of-n-acetyl-fluvoxamine-acid
https://www.creative-biogene.com/support/protocol-for-cell-viability-assays-cck-8-and-mtt.html
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b565630?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solubilization: Add 100 µL of DMSO or other solubilization solution to each well to dissolve

the formazan crystals.

Readout: Measure absorbance at 570 nm.

Data Analysis: Calculate the percentage of viability relative to the vehicle control and

determine the IC50 value (concentration that inhibits 50% of cell viability) for each

compound.

Anticipated Data Summary
Table 3: Functional Effects on Cancer Cell Lines

Compound (25 µM)
U87-MG Invasion
(% of Control)

MDA-MB-231
Viability (IC50)

Rationale /
Interpretation

Vehicle Control 100% >100 µM
Baseline for
comparison.

Fluvoxamine 40% ~50 µM

Expected to inhibit

invasion and show

moderate cytotoxicity

at higher

concentrations.[11]

| N-Acetyl Fluvoxamine Acid | 95% (Hypothesized) | >100 µM (Hypothesized) | If inactive, it

should not affect invasion or viability. Any significant anti-invasive effect would be a novel

finding. |

Conclusion and Future Directions
This guide outlines a systematic, hypothesis-driven approach to characterize the cellular

activity of N-Acetyl Fluvoxamine Acid. The core of this investigation hinges on determining its

affinity for the Sigma-1 receptor, the primary target of its parent compound, Fluvoxamine.

The proposed experiments—spanning receptor binding, neuroprotection, cell invasion, and

viability—provide a multi-faceted view of the compound's potential biological role. While the

prevailing hypothesis, based on existing literature, is that N-Acetyl Fluvoxamine Acid is likely
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inactive,[7][8] the described protocols provide the rigorous framework necessary to confirm this

or, more compellingly, to uncover novel activity.

A finding that N-Acetyl Fluvoxamine Acid possesses significant S1R affinity or demonstrates

functional activity in these assays would be of considerable interest. It would suggest that the

metabolic pathway of fluvoxamine may produce more than one active species, a factor with

potential implications for its overall therapeutic profile and duration of action. Such results

would warrant further investigation into its downstream signaling effects and in vivo efficacy.

References
Whirl-Carrillo, M., et al. (n.d.). Fluvoxamine Pathway, Pharmacokinetics. PharmGKB.

Available from: [Link]

Wikipedia. (2024). Fluvoxamine. Available from: [Link]

Graw, J. A., & Biederman, J. (2025, December 9). Fluvoxamine. StatPearls - NCBI

Bookshelf. Available from: [Link]

Soriani, O., et al. (2013). The sigma-1 receptor: a regulator of cancer cell electrical

plasticity?. Frontiers in Physiology. Available from: [Link]

van Harten, J. (1995). Overview of the pharmacokinetics of fluvoxamine. Clinical

Pharmacokinetics. Available from: [Link]

DeVane, C. L. (1994). Clinical Pharmacokinetics of Fluvoxamine: Applications to Dosage

Regimen Design. Journal of Clinical Psychiatry. Available from: [Link]

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay

Guidance Manual. Available from: [Link]

Vilner, B. J., et al. (1995). Sigma-1 and Sigma-2 Receptors Are Expressed in a Wide Variety

of Human and Rodent Tumor Cell Lines. Cancer Research. Available from: [Link]

Celtarys Research. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent

Ligands. Available from: [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 15 Tech Support

https://www.clinpgx.org/pathway/PA166163866
https://pubmed.ncbi.nlm.nih.gov/8846617/
https://www.benchchem.com/product/b565630/docs?utm_src=pdf-body#a-comparative-guide-to-the-cellular-activity-of-n-acetyl-fluvoxamine-acid
https://www.pharmgkb.org/pathway/PA165963196
https://en.wikipedia.org/wiki/Fluvoxamine
https://www.ncbi.nlm.nih.gov/books/NBK459193/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3690374/
https://pubmed.ncbi.nlm.nih.gov/7586926/
https://www.psychiatrist.com/jcp/depression/clinical-pharmacokinetics-fluvoxamine-applications/
https://www.ncbi.nlm.nih.gov/books/NBK143979/
https://aacrjournals.org/cancerres/article/55/2/408/491562/Sigma-1-and-Sigma-2-Receptors-Are-Expressed-in-a
https://celtarys.com/sigma-1-receptor-assays-with-fluorescent-ligands/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b565630?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wang, J., et al. (2022). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential

Mechanisms. International Journal of Molecular Sciences. Available from: [Link]

Aydar, E., et al. (2006). The expression and functional characterization of sigma (sigma) 1

receptors in breast cancer cell lines. WestminsterResearch. Available from: [Link]

Aydar, E., et al. (2006). The expression and functional characterization of sigma (sigma) 1

receptors in breast cancer cell lines. Breast Cancer Research and Treatment. Available from:

[Link]

Yano, H., et al. (2020, February 14). Pharmacological profiling of sigma 1 receptor ligands by

novel receptor homomer assays. ResearchGate. Available from: [Link]

Taricska, N., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal

Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences.

Available from: [Link]

Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in

Pharmacology. Available from: [Link]

Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay.

Available from: [Link]

Penke, B., et al. (2023). Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic

Advances in Neurodegenerative Disorders. International Journal of Molecular Sciences.

Available from: [Link]

National Center for Biotechnology Information. (n.d.). N-Acetyl Fluvoxamine Acid.

PubChem. Available from: [Link]

ResearchGate. (n.d.). Table 1 Affinity of antidepressants for sigma-1 receptor chaperone.

Available from: [Link]

Zhang, H., et al. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic

Development. Frontiers in Pharmacology. Available from: [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.mdpi.com/1422-0067/23/14/7572
https://westminsterresearch.westminster.ac.uk/item/9300z/the-expression-and-functional-characterization-of-sigma-sigma-1-receptors-in-breast-cancer-cell-lines
https://pubmed.ncbi.nlm.nih.gov/16541258/
https://www.researchgate.net/publication/339281692_Pharmacological_profiling_of_sigma_1_receptor_ligands_by_novel_receptor_homomer_assays
https://www.mdpi.com/1422-0067/22/15/8125
https://pubmed.ncbi.nlm.nih.gov/26646191/
https://www.eurofinsdiscoveryservices.com/media/13463/sigma1-human-binding-agonist-radioligand-leadhunter-assay.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10341706/
https://www.benchchem.com/product/b565630/docs?utm_src=pdf-body#a-comparative-guide-to-the-cellular-activity-of-n-acetyl-fluvoxamine-acid
https://pubchem.ncbi.nlm.nih.gov/compound/71312888
https://www.researchgate.net/figure/Affinity-of-antidepressants-for-sigma-1-receptor-chaperone_tbl1_281275990
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9271615/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b565630?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shirayama, Y., & Hashimoto, K. (2009). Fluvoxamine monotherapy for psychotic depression:

the potential role of sigma-1 receptors. Annals of General Psychiatry. Available from: [Link]

Sukhatme, V. P., et al. (2021). Fluvoxamine: A Review of Its Mechanism of Action and Its

Role in COVID-19. Frontiers in Pharmacology. Available from: [Link]

Uguz, F. (2019). A Report of Rabbit Syndrome Who Benefited from Sigma 1 Agonist

Fluvoxamine. Clinical Psychopharmacology and Neuroscience. Available from: [Link]

Kim, J., et al. (2016). Fluvoxamine, an anti-depressant, inhibits human glioblastoma invasion

by disrupting actin polymerization. Oncotarget. Available from: [Link]

Dr.Oracle. (2025, November 5). What is fluvoxamine's (selective serotonin reuptake inhibitor)

mechanism of action in treating Obsessive-Compulsive Disorder (OCD)?. Available from:

[Link]

Wang, Y., et al. (2003). [Improved method of fluvoxamine synthesis]. Zhongguo Yaowu

Huaxue Zazhi. Available from: [Link]

SID. (n.d.). Synthesis and purification of fluvoxamine maleate in green solvents with high

yield. Available from: [Link]

American Chemical Society. (2021, September 6). Fluvoxamine. Available from: [Link]

Sukhatme, V. P., et al. (2021). Fluvoxamine: A Review of Its Mechanism of Action and Its

Role in COVID-19. Frontiers in Pharmacology. Available from: [Link]

Zimniak, M. (2021). Low-Dose Fluvoxamine Modulates Endocytic Trafficking of SARS-CoV-2

Spike Protein: A Potential Mechanism for Anti-COVID-19 Protection by Antidepressants.

ScienceOpen Preprints. Available from: [Link]

Omori, I. M., et al. (2010). Fluvoxamine versus other anti-depressive agents for depression.

Cochrane Database of Systematic Reviews. Available from: [Link]

Mayo Clinic. (2026, January 31). Fluvoxamine (oral route). Available from: [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 15 Tech Support

https://annals-general-psychiatry.biomedcentral.com/articles/10.1186/1744-859X-8-27
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8057256/
https://www.cpn.or.kr/journal/view.html?doi=10.9758/cpn.2019.17.1.139
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4924719/
https://droracle.com/faq/what-is-fluvoxamines-selective-serotonin-reuptake-inhibitor-mechanism-of-action-in-treating-obsessive-compulsive-disorder-ocd
https://pubmed.ncbi.nlm.nih.gov/15765792/
https://www.sid.ir/paper/1004/en
https://www.acs.org/molecule-of-the-week/archive/f/fluvoxamine.html
https://www.frontiersin.org/articles/10.3389/fphar.2021.652688/full
https://www.scienceopen.com/hosted-document?doi=10.14293/S2199-1006.1.SOR-.PP5721DI.v1
https://www.cochranelibrary.com/cdsr/doi/10.1002/14651858.CD006114.pub2/full
https://www.mayoclinic.org/drugs-supplements/fluvoxamine-oral-route/description/drg-20064032
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b565630?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Omi, T., et al. (2014). Fluvoxamine alleviates ER stress via induction of Sigma-1 receptor.

Cell Death & Disease. Available from: [Link]

von Bahr, C., et al. (2025, August 9). Differential Effects of Fluvoxamine and Other

Antidepressants on the Biotransformation of Melatonin. ResearchGate. Available from: [Link]

Kim, J., et al. (2016, March 2). Fluvoxamine, an anti-depressant, inhibits human glioblastoma

invasion by disrupting actin polymerization. ResearchGate. Available from: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Fluvoxamine - Wikipedia [en.wikipedia.org]

2. Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19 - PMC
[pmc.ncbi.nlm.nih.gov]

3. The sigma-1 receptor: a regulator of cancer cell electrical plasticity? - PMC
[pmc.ncbi.nlm.nih.gov]

4. Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys [celtarys.com]

5. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms
[mdpi.com]

6. Fluvoxamine monotherapy for psychotic depression: the potential role of sigma-1
receptors | springermedizin.de [springermedizin.de]

7. ClinPGx [clinpgx.org]

8. Overview of the pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]

9. psychiatrist.com [psychiatrist.com]

10. Fluvoxamine alleviates ER stress via induction of Sigma-1 receptor - PMC
[pmc.ncbi.nlm.nih.gov]

11. Fluvoxamine, an anti-depressant, inhibits human glioblastoma invasion by disrupting
actin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4123089/
https://www.researchgate.net/publication/12316483_Differential_Effects_of_Fluvoxamine_and_Other_Antidepressants_on_the_Biotransformation_of_Melatonin
https://www.researchgate.net/publication/296700676_Fluvoxamine_an_anti-depressant_inhibits_human_glioblastoma_invasion_by_disrupting_actin_polymerization
https://www.benchchem.com/product/b565630?utm_src=pdf-custom-synthesis#bc-rfq
https://en.wikipedia.org/wiki/Fluvoxamine
https://pmc.ncbi.nlm.nih.gov/articles/PMC8094534/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8094534/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3712323/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3712323/
https://www.celtarys.com/science-highlights/sigma-1-receptor-fluorescent-ligands.html
https://www.mdpi.com/1422-0067/23/14/7572
https://www.mdpi.com/1422-0067/23/14/7572
https://www.springermedizin.de/fluvoxamine-monotherapy-for-psychotic-depression-the-potential-r/9615554
https://www.springermedizin.de/fluvoxamine-monotherapy-for-psychotic-depression-the-potential-r/9615554
https://www.clinpgx.org/pathway/PA166163866
https://pubmed.ncbi.nlm.nih.gov/8846617/
https://www.psychiatrist.com/pdf/clinical-pharmacokinetics-of-fluvoxamine-applications-to-dosage-regimen-design-pdf/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4123092/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4123092/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4796892/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4796892/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b565630?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. researchgate.net [researchgate.net]

13. The expression and functional characterization of sigma (sigma) 1 receptors in breast
cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

14. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

15. mdpi.com [mdpi.com]

16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

17. researchgate.net [researchgate.net]

18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-
biogene.com]

19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Guide to the Cellular Activity of N-Acetyl
Fluvoxamine Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b565630/docs#a-comparative-guide-to-the-cellular-
activity-of-n-acetyl-fluvoxamine-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.researchgate.net/publication/298914365_Fluvoxamine_an_anti-depressant_inhibits_human_glioblastoma_invasion_by_disrupting_actin_polymerization
https://pubmed.ncbi.nlm.nih.gov/16388898/
https://pubmed.ncbi.nlm.nih.gov/16388898/
https://pubmed.ncbi.nlm.nih.gov/26646191/
https://www.mdpi.com/1422-0067/22/15/8112
https://apac.eurofinsdiscovery.com/catalog/sigma1-human-binding-agonist-radioligand-leadhunter-assay-fr/889
https://www.researchgate.net/figure/Affinity-of-antidepressants-for-sigma-1-receptor-chaperone_tbl1_272750545
https://www.creative-biogene.com/support/protocol-for-cell-viability-assays-cck-8-and-mtt.html
https://www.creative-biogene.com/support/protocol-for-cell-viability-assays-cck-8-and-mtt.html
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.benchchem.com/product/b565630/docs#a-comparative-guide-to-the-cellular-activity-of-n-acetyl-fluvoxamine-acid
https://www.benchchem.com/product/b565630/docs#a-comparative-guide-to-the-cellular-activity-of-n-acetyl-fluvoxamine-acid
https://www.benchchem.com/product/b565630/docs#a-comparative-guide-to-the-cellular-activity-of-n-acetyl-fluvoxamine-acid
https://www.benchchem.com/product/b565630/docs#a-comparative-guide-to-the-cellular-activity-of-n-acetyl-fluvoxamine-acid
https://www.benchchem.com/product/b565630?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b565630?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b565630?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

